3,4-dimethoxy-α-Pyrrolidinohexanophenone (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Methylenedioxy pyrovalerone (3,4-MDPV, Item No. 10684) is a central nervous system stimulant that has been widely abused. 3,4-dimethoxy-α-Pyrrolidinohexanophenone is an analog of 3,4-MDPV, differing by an opening of the ring structure on the phenyl group and by the addition of a single carbon to the alkyl chain. The physiological and toxicological properties of this compound are not known. This compound is intended for forensic and research purposes only.

Scientific Research Applications

Reactivity and Synthetic Applications

Hydrolysis Reactions

Acid-catalysed hydrolysis of related compounds yields mixtures of δ-keto esters and 3,4-dihydro-α-pyrones, with the amount of the latter increasing with alkyl substitution and in a water/dichloromethane system. This highlights potential synthetic pathways involving 3,4-dimethoxy-α-Pyrrolidinohexanophenone (Scheeren et al., 1987).

Catalytic Applications

A study on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols under base-free conditions indicates potential catalytic roles for similar compounds in organic synthesis (Liu et al., 2014).

Nucleophilic Substitution

Research on the treatment of related diene compounds under acidic conditions yielding various products via nuclear or benzylic substitution provides insights into the reactivity of 3,4-dimethoxy-α-Pyrrolidinohexanophenone in similar contexts (Alonso et al., 1990).

Analytical and Pharmaceutical Applications

Analytical Method Development

A study on LC/MS/MS method development for the determination of a genotoxic impurity in pantoprazole active pharmaceutical ingredient highlights the importance of analytical techniques in monitoring similar compounds in pharmaceutical contexts (Venugopal et al., 2012).

Pharmaceutical Synthesis

The synthesis of optically pure forms of related compounds, as in the case of (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, underscores the potential pharmaceutical applications and the importance of chirality in drug design (O'reilly et al., 1990).

Biochemical and Pharmacological Research

Inhibitors of Inflammatory Mediators

The synthesis and pharmacological evaluation of related compounds as inhibitors of inflammatory mediators suggests potential anti-inflammatory applications for 3,4-dimethoxy-α-Pyrrolidinohexanophenone (Ballesteros et al., 1995).

Antioxidant Properties

Research on vitamin B6-derived aminopyridinol antioxidants, which involve similar pyridine structures, points to possible antioxidant applications for 3,4-dimethoxy-α-Pyrrolidinohexanophenone (Serwa et al., 2010).

properties

Product Name |

3,4-dimethoxy-α-Pyrrolidinohexanophenone (hydrochloride) |

|---|---|

Molecular Formula |

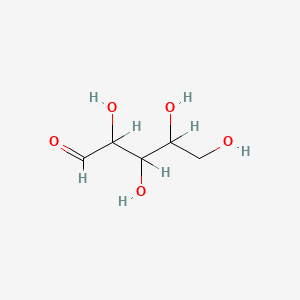

C18H27NO3 · HCl |

Molecular Weight |

341.9 |

InChI |

InChI=1S/C18H27NO3.ClH/c1-4-5-8-15(19-11-6-7-12-19)18(20)14-9-10-16(21-2)17(13-14)22-3;/h9-10,13,15H,4-8,11-12H2,1-3H3;1H |

InChI Key |

WCKPTUKHGWBXPW-UHFFFAOYSA-N |

SMILES |

O=C(C(CCCC)N1CCCC1)C2=CC(OC)=C(OC)C=C2.Cl |

synonyms |

3,4-dimethoxy-α-PHP |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.